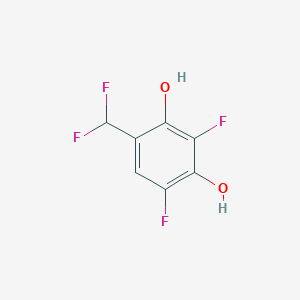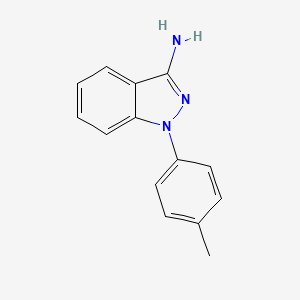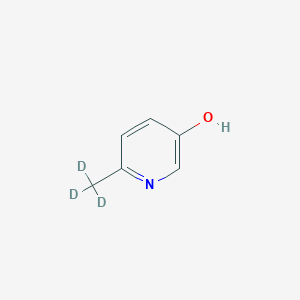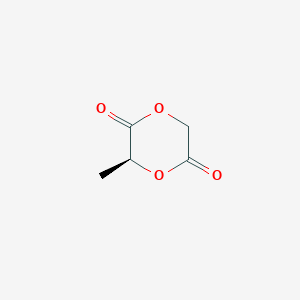
3'-Nitro-1,2'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Nitro-1,2’-binaphthalene is an organic compound with the molecular formula C20H13NO2 It is a derivative of binaphthalene, characterized by the presence of a nitro group (-NO2) at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Nitro-1,2’-binaphthalene typically involves the nitration of 1,2’-binaphthalene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 3’ position of the binaphthalene molecule.
Industrial Production Methods: Industrial production of 3’-Nitro-1,2’-binaphthalene may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions: 3’-Nitro-1,2’-binaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 3’-Amino-1,2’-binaphthalene.
Substitution: Various substituted binaphthalenes depending on the nucleophile used.
Scientific Research Applications
3’-Nitro-1,2’-binaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of chiral ligands and catalysts for asymmetric synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-Nitro-1,2’-binaphthalene and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1,2’-Binaphthalene: The parent compound without the nitro group.
3’-Amino-1,2’-binaphthalene: The reduced form of 3’-Nitro-1,2’-binaphthalene.
2,2’-Binaphthalene: Another isomer with different substitution patterns.
Uniqueness: 3’-Nitro-1,2’-binaphthalene is unique due to the presence of the nitro group at the 3’ position, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo specific reactions and form various derivatives makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C20H13NO2 |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-naphthalen-1-yl-3-nitronaphthalene |
InChI |
InChI=1S/C20H13NO2/c22-21(23)20-13-16-8-2-1-7-15(16)12-19(20)18-11-5-9-14-6-3-4-10-17(14)18/h1-13H |
InChI Key |
JPCYHTZMZJZGMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)

![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)







